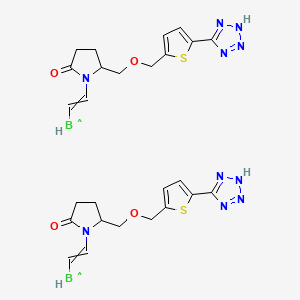
CID 168266352
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “CID 168266352” is a chemical entity listed in the PubChem database
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of this compound involves a series of chemical reactions that are carefully controlled to ensure the desired product is obtained. The synthetic route typically includes the dissolution of organic amine in a solvent, followed by the addition of dianhydride. The mixture is then stirred, dissolved, and allowed to react .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled to optimize yield and purity. The use of advanced techniques like continuous flow reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
The compound undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the loss of electrons and can be facilitated by oxidizing agents.
Reduction: In this reaction, the compound gains electrons, often in the presence of reducing agents.
Substitution: This involves the replacement of one functional group with another, typically under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts that facilitate substitution reactions. The conditions for these reactions vary but often include controlled temperatures and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield different oxidized forms of the compound, while reduction could produce a more reduced form with different functional groups.
Scientific Research Applications
The compound “CID 168266352” has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Industry: The compound is utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. It may bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to “CID 168266352” include other chemical entities with comparable structures and properties. These may include compounds with similar functional groups or molecular frameworks .
Uniqueness
What sets “this compound” apart from similar compounds is its unique combination of chemical properties, which may include specific reactivity patterns, stability under certain conditions, and potential applications in diverse fields. This uniqueness makes it a valuable compound for further research and development.
Conclusion
The compound “this compound” is a versatile chemical entity with significant potential in various scientific and industrial applications. Its unique properties and reactivity make it an important subject of study in fields ranging from chemistry and biology to medicine and industry.
Properties
CAS No. |
25038-44-2 |
|---|---|
Molecular Formula |
C26H30B2N10O4S2 |
Molecular Weight |
632.3 g/mol |
InChI |
InChI=1S/2C13H15BN5O2S/c2*14-5-6-19-9(1-4-12(19)20)7-21-8-10-2-3-11(22-10)13-15-17-18-16-13/h2*2-3,5-6,9,14H,1,4,7-8H2,(H,15,16,17,18) |
InChI Key |
AQLNVOJJLQOQEP-UHFFFAOYSA-N |
Canonical SMILES |
[BH]C=CN1C(CCC1=O)COCC2=CC=C(S2)C3=NNN=N3.[BH]C=CN1C(CCC1=O)COCC2=CC=C(S2)C3=NNN=N3 |
Related CAS |
25038-44-2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















